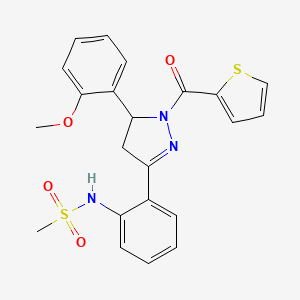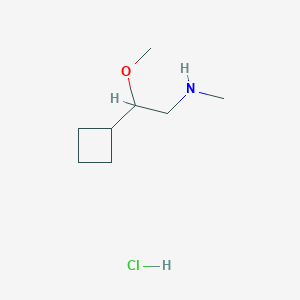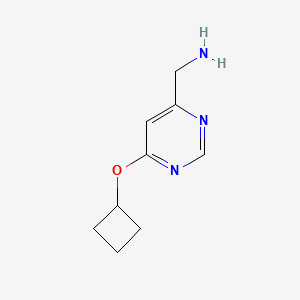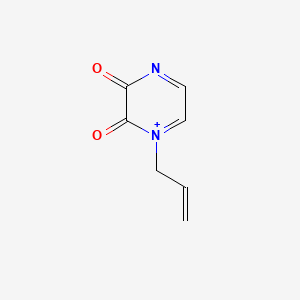
N-(2-(5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex molecule with multiple aromatic systems and a sulfonyl group. It is not directly mentioned in the provided papers, but its structure suggests it is likely synthesized through a multi-step organic synthesis process involving heterocyclic chemistry and sulfonylation reactions.
Synthesis Analysis
The synthesis of related compounds involves the use of palladium-catalyzed reactions to introduce sulfonyl groups onto aromatic rings, as seen in the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides . Although the exact synthesis of the compound is not detailed, it is plausible that a similar strategy could be employed, possibly involving a palladium-catalyzed coupling of a methanesulfonamide with a suitable pyrazole precursor.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, fused to a thiophene ring, another five-membered heterocycle containing a sulfur atom. The methoxyphenyl and methanesulfonyl groups are common substituents that can modulate the compound's electronic properties and potentially its biological activity.
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for its functional groups. For instance, the methanesulfonyl group could participate in sulfonylation reactions, while the aromatic rings could undergo electrophilic substitution. The presence of a pyrazole ring suggests that the compound might also engage in reactions typical for heteroaromatic systems, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds with sulfonyl and heteroaromatic rings typically exhibit moderate to high polarity, which can influence their solubility and reactivity. The presence of a methoxy group could confer additional electron-donating properties, potentially affecting the compound's acidity and basicity .
Relevant Case Studies
The provided papers do not include case studies directly related to the compound . However, the synthesis and evaluation of related compounds, such as the 1H-pyrazoles with anti-inflammatory activity, suggest that the compound could also be of interest in medicinal chemistry, particularly if it exhibits similar biological properties .
Scientific Research Applications
Reactivity and Complex Formation
Reactivity studies involving similar compounds, such as bis(pyrazol-1-yl)methanes functionalized by 2-methoxyphenyl groups, have been conducted. These studies highlight the complexation reactions with transition metals, demonstrating the potential of these compounds in forming novel organometallic complexes. Such complexes are pivotal for understanding catalysis, electronic structure, and potential applications in material science (Ding et al., 2011).
Cytotoxicity and Enzyme Inhibition
Research has focused on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, exploring their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. These findings underscore the therapeutic potential of pyrazoline derivatives in cancer treatment and enzyme inhibition, offering insights into their selectivity and efficacy against specific cellular targets (Kucukoglu et al., 2016).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. This research highlights the therapeutic potential of thiophene-based pyrazoline derivatives as potential antidepressant medications, contributing to the development of new treatments for mental health disorders (Mathew et al., 2014).
Molecular Docking and Computational Studies
Molecular docking and quantum chemical calculations have been applied to understand the interaction mechanisms and electronic structure of pyrazoline derivatives. These studies provide a computational perspective on the drug-receptor interactions, molecular stability, and reactivity, which are crucial for drug design and discovery processes (Viji et al., 2020).
properties
IUPAC Name |
N-[2-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-29-20-11-6-4-9-16(20)19-14-18(23-25(19)22(26)21-12-7-13-30-21)15-8-3-5-10-17(15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRKIRZDLVJOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)



![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)
![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

